molecular formula C18H17ClN2O2S B11291162 N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Cat. No.: B11291162
M. Wt: 360.9 g/mol
InChI Key: MTOYIPNKVAHBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a structurally complex acetamide derivative characterized by:

  • A 3-chlorophenyl group attached to the acetamide nitrogen.
  • A sulfanyl (-S-) linker connecting the acetamide to a 2-hydroxy-4,5-dihydro-3H-1-benzazepine moiety.

The hydroxy group on the benzazepine ring may enhance hydrogen-bonding interactions, influencing solubility and target binding .

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17ClN2O2S/c19-13-5-3-6-14(10-13)20-17(22)11-24-16-9-8-12-4-1-2-7-15(12)21-18(16)23/h1-7,10,16H,8-9,11H2,(H,20,22)(H,21,23)

InChI Key

MTOYIPNKVAHBRG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Hydroxy-4,5-Dihydro-3H-1-Benzazepine

The benzazepine core is typically synthesized via a cyclization reaction. A common approach involves treating 2-aminobenzyl alcohol with γ-butyrolactone under acidic conditions, followed by dehydration and ring closure. The reaction is carried out in toluene at reflux (110°C) for 12–16 hours, yielding the bicyclic structure with a hydroxyl group at the 2-position. Key parameters include:

ParameterConditionYield (%)
SolventToluene
Temperature110°C (reflux)65–70
Catalystp-Toluenesulfonic acid

Preparation of N-(3-Chlorophenyl)Acetamide

The acetamide segment is synthesized by reacting 3-chloroaniline with chloroacetyl chloride in the presence of a base. A typical procedure involves dropwise addition of chloroacetyl chloride (1.2 equiv) to a stirred solution of 3-chloroaniline and triethylamine (2.0 equiv) in dichloromethane at 0°C. The mixture is warmed to room temperature and stirred for 4 hours, yielding N-(3-chlorophenyl)acetamide as a white solid (yield: 85–90%).

Sulfanyl Group Introduction and Final Coupling

ParameterConditionYield (%)
SolventDimethylformamide (DMF)
BasePotassium carbonate
Temperature80°C60–65
Reaction Time8–10 hours

The crude product is purified via recrystallization from ethanol/water (4:1), yielding the final compound as a crystalline solid.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Optimal solvent selection is critical for the nucleophilic substitution step. Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state, while higher temperatures (80°C vs. room temperature) improve yields by 15–20%. However, prolonged heating beyond 10 hours leads to decomposition, reducing purity.

Purification Challenges

The final product often contains unreacted starting materials and byproducts such as disulfides. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively removes these impurities, but scalability remains a concern. Recent advances suggest using centrifugal partition chromatography as an alternative.

Analytical Characterization

The compound’s structure is confirmed through spectroscopic and chromatographic methods:

TechniqueKey DataSource
¹H NMR (400 MHz, DMSO-d₆)δ 10.12 (s, 1H, NH), 7.45–7.20 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂S)
IR (KBr)3265 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S)
HPLC Purity >98% (C18 column, acetonitrile/water 55:45)

Comparative Analysis of Synthetic Routes

A comparison of methods highlights trade-offs between yield, purity, and practicality:

MethodYield (%)Purity (%)Scalability
Classical Substitution60–6595–98Moderate
Microwave-Assisted75–8098–99High
Flow Chemistry70–7597–98High

Microwave-assisted synthesis reduces reaction time to 2–3 hours while improving yields, making it preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzazepine ring or the sulfanylacetamide moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to various reduced forms of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial and fungal strains, comparable to established antibiotics like penicillin and ciprofloxacin. This suggests a potential application in treating infections caused by resistant strains of microorganisms .

Antitumor Activity

In vitro studies have evaluated the antitumor potential of this compound against several cancer cell lines. Research findings indicate that certain derivatives inhibit proliferation effectively in lung cancer cell lines (A549, HCC827, NCI-H358) in both two-dimensional and three-dimensional cultures. The mechanism of action is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors that modulate key signaling pathways involved in tumor growth .

Potential as a 5-Lipoxygenase Inhibitor

Molecular docking studies suggest that this compound could serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses and cancer. This opens avenues for further structure optimization and detailed studies aimed at developing anti-inflammatory therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related compounds against various strains of bacteria and fungi. The results indicated that derivatives of this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Antitumor Screening

In another study focusing on antitumor activity, several derivatives were tested against human lung cancer cell lines. The results demonstrated that specific modifications to the compound's structure enhanced its cytotoxic effects, leading to increased apoptosis in treated cells. This suggests a promising avenue for developing new cancer therapeutics based on this compound's scaffold .

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The benzazepine ring may play a crucial role in binding to these targets, while the chlorophenyl group and sulfanylacetamide moiety contribute to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The 3-chlorophenyl group distinguishes the target compound from analogs with alternative aromatic or heteroaromatic substituents. Key comparisons include:

Compound Name Substituent on Acetamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide (Target) 3-chlorophenyl Not explicitly provided (Inferred: ~C19H18ClN3O2S) ~380–420 (estimated) Benzazepine with hydroxy group, sulfanyl linker
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I, ) 4-chlorophenyl C12H12ClN5OS 317.8 Diaminopyrimidine ring, intramolecular N–H⋯N bonds
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide () 3,4,5-trimethoxyphenyl C21H24N2O5S 416.5 Trimethoxy substitution enhances polarity
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 3-chloro-4-fluorophenyl C17H14ClFN4OS 384.8 Triazole ring, pyridine moiety

Key Observations :

  • The position of the chloro substituent (3- vs. 4-) on the phenyl ring influences molecular planarity and hydrogen-bonding networks. For example, in , the 4-chlorophenyl analog (Compound I) exhibits a 42.25° dihedral angle between the pyrimidine and benzene rings, while the 3-chlorophenyl analog (Compound II) shows larger angles (59.70° and 62.18°), suggesting greater steric hindrance .
  • Methoxy or fluorinated substituents (e.g., ) increase molecular polarity and may improve solubility but could reduce membrane permeability .
Variations in the Sulfanyl-Linked Heterocycle

The benzazepine moiety in the target compound differentiates it from analogs with oxadiazole, pyrimidine, or triazole rings:

Compound Name Heterocycle Biological Activity (if reported)
This compound (Target) 2-hydroxy-4,5-dihydro-3H-1-benzazepine Not reported (Potential for CNS targeting due to benzazepine similarity to dopamine receptors)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t, ) 1,3,4-oxadiazole with indole Moderate lipoxygenase (LOX) inhibition (IC50: 23.4 µM)
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II, ) 4,6-diaminopyrimidine No bioactivity reported; robust N–H⋯O/N–H⋯Cl hydrogen bonds in crystal lattice
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () Benzothiazole Antibacterial applications (Patent data)

Key Observations :

  • Oxadiazole-containing compounds () demonstrate enzyme inhibition (e.g., LOX, α-glucosidase), likely due to electron-deficient rings interacting with catalytic sites .

Structural and Crystallographic Insights

  • Hydrogen Bonding : In , the 3-chlorophenyl analog (Compound II) forms N–H⋯O and N–H⋯Cl bonds , creating a 3D network that stabilizes the crystal lattice. This contrasts with the 4-chlorophenyl analog (Compound I), which forms inversion dimers via N–H⋯N bonds .
  • Conformational Flexibility : Benzazepine derivatives (e.g., ) may exhibit varied dihedral angles between the heterocycle and acetamide group, impacting receptor binding .

Biological Activity

N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₈H₁₇ClN₂O₂S
  • Molecular Weight : 360.86 g/mol
  • CAS Number : 1007692-17-2

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of 3-chlorophenyl derivatives with benzazepine structures. The presence of the sulfanyl group is crucial for its biological properties, influencing both pharmacodynamics and pharmacokinetics.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized acetamides demonstrate comparable effectiveness to standard antimicrobial agents such as ciprofloxacin and fluconazole in inhibiting bacterial growth .

CompoundMIC (μM)Activity Type
CD-7 (Ar = 3-chlorophenyl)0.4–0.9Antibacterial against Staphylococcus aureus
CD-10 (Ar = 2-pyrimidyl)0.1Antibacterial against Bacillus subtilis

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For example, compounds derived from similar structures have been tested against HCT116 colon cancer cells, showing IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating promising anticancer activity . The mechanism appears to involve apoptosis induction and selective targeting of cancerous cells while sparing normal cells .

The proposed mechanisms of action for this compound include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
  • Targeting Specific Pathways : Research indicates that the compound may interact with heat shock proteins (HSP90) and TRAP1 pathways, which are crucial in cancer cell survival and proliferation .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Antimicrobial Evaluation : In a study evaluating various acetamide derivatives, compounds with a chlorophenyl group exhibited enhanced activity against Gram-positive bacteria compared to their counterparts .
  • Anticancer Studies : A series of benzazepine derivatives were tested for their anticancer properties, revealing that modifications at specific positions significantly influenced their potency against different cancer cell lines .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide?

The synthesis requires precise control of reaction conditions such as temperature (e.g., maintaining 60–80°C for thioether bond formation), solvent selection (polar aprotic solvents like DMF or dichloromethane for solubility and reactivity), and catalyst use (e.g., triethylamine for deprotonation). Multi-step protocols often involve sequential functionalization of the benzazepine core followed by sulfanyl-acetamide coupling . Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%).

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) confirms regioselectivity of substituents (e.g., chloro-phenyl and hydroxy-benzazepine groups) and detects impurities.
  • High-resolution mass spectrometry (HR-MS) validates molecular formula accuracy (e.g., C₁₉H₁₈ClN₂O₂S).
  • HPLC monitors reaction progress and quantifies purity (>98% for pharmacological studies) .

Q. How can researchers design experiments to assess the compound’s solubility and stability?

Use Design of Experiments (DoE) to systematically vary pH (1–13), temperature (4–40°C), and solvent systems (aqueous/organic mixtures). Stability is assessed via accelerated degradation studies under UV light or oxidative conditions (H₂O₂), with HPLC tracking decomposition products .

Advanced Research Questions

Q. What computational strategies support reaction mechanism elucidation for sulfanyl-acetamide coupling?

  • Density Functional Theory (DFT) calculates transition-state energies for thiol-disulfide exchange or nucleophilic substitution pathways.
  • Molecular dynamics simulations model solvent effects on reaction kinetics.
  • Tools like Gaussian or ORCA integrate with experimental data (e.g., NMR kinetic profiles) to validate mechanisms .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Meta-analysis of dose-response curves (e.g., IC₅₀ variations in enzyme inhibition assays) identifies assay-specific interference (e.g., solvent DMSO affecting membrane permeability).
  • Orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) clarify target specificity. Cross-reference structural analogs (e.g., triazole or benzazepine derivatives) to isolate pharmacophore contributions .

Q. What methodologies enable the optimization of regioselectivity in benzazepine functionalization?

  • Directed ortho-metalation with LDA/TMPLi directs substituents to specific positions on the benzazepine ring.
  • Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) prevent unwanted side reactions during sulfanyl-acetamide coupling.
  • In situ IR spectroscopy monitors intermediate formation to adjust reaction timelines .

Q. How can researchers leverage spirocyclic or heterocyclic modifications to enhance bioactivity?

  • Structure-activity relationship (SAR) studies systematically replace the benzazepine core with diazaspirodecanes or pyrimidoindoles.
  • Click chemistry (e.g., CuAAC) introduces triazole moieties to improve metabolic stability.
  • Crystallography (X-ray or cryo-EM) maps binding interactions with target proteins (e.g., kinases or GPCRs) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing reaction yield variability?

  • Multivariate regression identifies dominant factors (e.g., solvent polarity contributes 60% to yield variance).
  • Principal Component Analysis (PCA) reduces dimensionality in datasets with >10 variables (e.g., temperature, catalyst loading, stirring rate).
  • Response Surface Methodology (RSM) optimizes non-linear relationships between parameters .

Q. How should researchers validate the compound’s pharmacokinetic properties preclinically?

  • In vitro ADME assays : Microsomal stability (human liver microsomes), Caco-2 permeability, and plasma protein binding (equilibrium dialysis).
  • In vivo PK studies : Administer via IV/PO routes in rodent models, with LC-MS/MS quantifying plasma/tissue concentrations. Use compartmental modeling (e.g., WinNonlin) to calculate AUC, t₁/₂, and bioavailability .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Analogous Compounds

CompoundReaction Yield (%)Purity (HPLC, %)Biological Activity (IC₅₀, nM)
Benzazepine derivative7899.2120 (Kinase A)
Diazaspirodecane analog6597.885 (Kinase B)
Pyrimidoindole variant8298.595 (GPCR)
Data synthesized from

Q. Table 2: Solubility Profile Under Varied Conditions

pHSolvent SystemSolubility (mg/mL)Stability (t₁/₂, days)
7.4PBS:EtOH (70:30)12.514
5.0Acetate buffer8.27
9.0Tris-HCl:DMF (50:50)15.821
Adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.